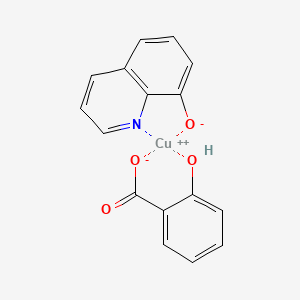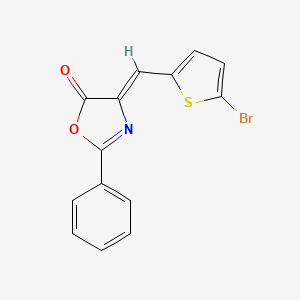
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that features a brominated thiophene ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and conductive polymers. Its electronic properties make it suitable for use in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
Mechanism of Action
The mechanism of action of (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one: This compound is unique due to the presence of both a brominated thiophene ring and an oxazole ring, which confer distinct electronic and steric properties.
(Z)-4-((5-Chlorothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one: Contains a methyl group instead of bromine, affecting its electronic properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a brominated thiophene ring and an oxazole ring. This combination provides a versatile platform for further functionalization and the development of new compounds with tailored properties for specific applications .
Properties
Molecular Formula |
C14H8BrNO2S |
|---|---|
Molecular Weight |
334.19 g/mol |
IUPAC Name |
(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8BrNO2S/c15-12-7-6-10(19-12)8-11-14(17)18-13(16-11)9-4-2-1-3-5-9/h1-8H/b11-8- |
InChI Key |
BBWQIVHLOMQZCT-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(S3)Br)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(S3)Br)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


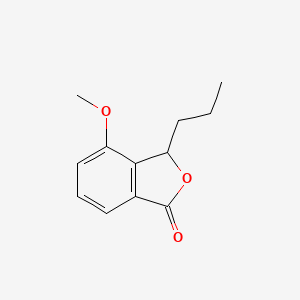
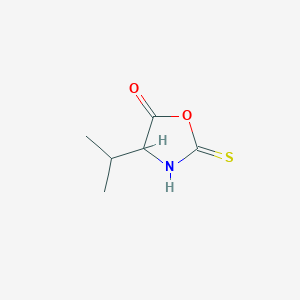
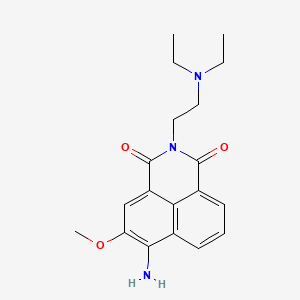
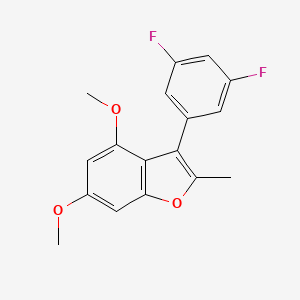
![Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
![2-(Carboxy(hydroxy)methyl)-6-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12884480.png)
![3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one](/img/structure/B12884484.png)
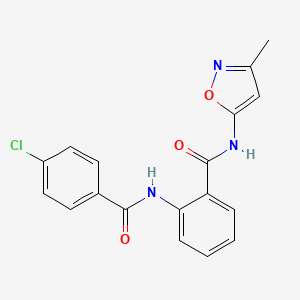
![3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884493.png)
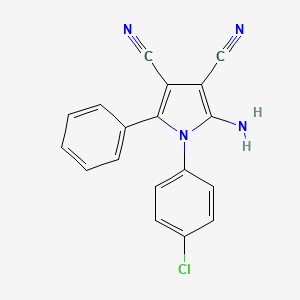
![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884506.png)
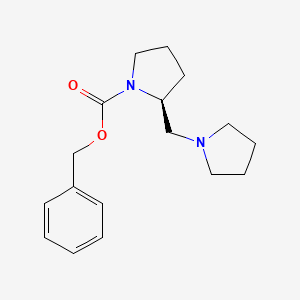
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)
